Lercanidipine hydrochloride hemihydrate is synthesized through various chemical processes and is commercially available from pharmaceutical companies, notably Recordati S.p.A. The compound is not officially recognized in any pharmacopoeia, and there are currently no standardized methods for quality control or dissolution testing for its formulations .
The synthesis of lercanidipine hydrochloride involves several chemical reactions. One notable method includes the reaction of 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid with thionyl chloride in dichloromethane and dimethylformamide, followed by esterification with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol .
The process can yield lercanidipine in a non-hygroscopic crystalline form, minimizing unwanted by-products. A preferred method for obtaining the hydrochloride hemihydrate salt involves crystallization from water containing hydrochloric acid and sodium chloride, resulting in a product with a melting point between 119°C and 123°C .
Lercanidipine hydrochloride hemihydrate features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The IUPAC name for this compound is:
The molecular weight of lercanidipine hydrochloride hemihydrate is approximately 657.20 g/mol . The compound displays significant lipophilicity, which aids in its absorption and action within biological systems.
Lercanidipine undergoes various chemical reactions during its synthesis and metabolism. In the synthesis process, key reactions include esterification and acylation. The compound's interactions with biological systems primarily involve calcium channel inhibition, where it blocks calcium influx into cells, leading to vasodilation and decreased blood pressure .
Lercanidipine functions as a selective calcium channel blocker. It inhibits the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition occurs through conformational changes in the calcium channels or interference with calcium release from the sarcoplasmic reticulum. The resultant decrease in intracellular calcium levels leads to relaxation of smooth muscle cells, dilation of blood vessels, reduced total peripheral resistance, and ultimately lower blood pressure .
Lercanidipine hydrochloride hemihydrate is primarily used in clinical settings for managing hypertension. Its unique pharmacokinetic properties allow it to be effective over extended periods without significant accumulation in the body. In addition to hypertension management, it may also be utilized in treating chronic stable angina pectoris and Prinzmetal's variant angina due to its vasodilatory effects .
The synthesis of lercanidipine hydrochloride hemihydrate proceeds through a multi-step sequence centered on Hantzsch dihydropyridine synthesis, with critical control points at esterification and amine alkylation stages. The primary synthetic route involves three key intermediates:
The reaction mechanism proceeds through Knoevenagel condensation between 3-nitrobenzaldehyde and methyl acetoacetate, followed by Michael addition with methyl 3-aminocrotonate. The resulting dihydropyridine intermediate undergoes nucleophilic substitution with 1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol in aprotic solvents (e.g., dimethylformamide or acetonitrile) to install the branched aminoalkyl side chain [2]. Final hydrochloride salt formation occurs via acidification, with critical control of stoichiometry and temperature to prevent decomposition of the labile dihydropyridine ring. The crystalline product is obtained through anti-solvent crystallization with yields >75% when intermediate purity exceeds 98% [2] [8].
Solvent systems govern polymorphic outcome and hydration state during final crystallization. Binary solvent mixtures demonstrate superior control over crystal habit compared to single solvents:
Table 1: Solvent Systems for Polymorph Control
Solvent Combination | Ratio (v/v) | Resulting Form | Crystal Habit |
---|---|---|---|
Methanol/Isovaleric acid | 3:1 | Form I | Prismatic |
Isopropyl acetate/Methanol | 4:1 | Form II | Plate-like |
Ethanol/Water | 9:1 | Hemihydrate | Needles |
Dichloromethane/n-Hexane | 1:5 | Amorphous | Irregular |
Optimal crystallization dynamics require:
Crystallization from isopropyl acetate/methanol (4:1) with controlled water activity (0.3-0.4) directly yields the thermodynamically stable hemihydrate, avoiding post-crystallization hydration steps. The process achieves solvent residuals <300 ppm meeting ICH Q3C requirements [1] [5].
Acid catalysts significantly impact salt formation kinetics and crystal quality:
Critical process parameters include:
Post-precipitation aging (2-4 h at 0°C) completes crystal lattice integration, as confirmed by Raman spectroscopy showing disappearance of 1685 cm⁻¹ carbonyl band shift [1] [2] [4].
Lercanidipine HCl exhibits complex hydration behavior with two anhydrous polymorphs (Form I, Form II) and a stoichiometric hemihydrate, each demonstrating distinct stability and solubility profiles:
Table 2: Hydration State Characteristics
Property | Form I (Anhydrous) | Form II (Anhydrous) | Hemihydrate |
---|---|---|---|
Crystal System | Monoclinic | Triclinic | Monoclinic |
Stoichiometric Water | 0% | 0% | 2.7% (theoretical) |
DSC Peak Melt (°C) | 197-201 | 207-211 | 192-195 (dehydration) |
Dynamic Vapor Sorption | Hygroscopic (>0.5% at 60% RH) | Non-hygroscopic | Stable to 80% RH |
pH 1.2 Solubility (mg/mL) | 0.48 ± 0.03 | 0.18 ± 0.02 | 0.41 ± 0.04 |
The hemihydrate demonstrates unique stability advantages:
Monotropic relationships govern polymorph transitions with Form I having higher free energy than Form II. The hemihydrate serves as the most stable commercial form under ambient conditions due to its lower critical water activity (0.25) compared to anhydrous forms (0.15 for Form II) [4] [9].
Manufacturing operations can trigger unintended phase changes requiring precise control strategies:
Accelerated stability studies (40°C/75% RH) show hemihydrate tablets maintain crystallinity index >95% after 6 months when processed below critical humidity (45% RH). Process analytical technology (PAT) implementation via in-line Raman spectroscopy enables real-time monitoring of phase transformations during manufacturing [1] [4] [7].
Table 3: Phase Transformation Triggers and Mitigation
Process Step | Transformation Risk | Control Strategy |
---|---|---|
Wet Granulation | Hydrate to amorphous | Limit water exposure <15 min |
Fluid Bed Drying | Hemihydrate → Form I | Inlet air ≤40°C, dew point ≤10°C |
Milling | Mechanical amorphization | Cryogenic grinding (-40°C) |
Compression | Polymorph conversion | Lubricant optimization (Mg stearate 1.0-1.5%) |
The hemihydrate demonstrates superior process robustness when maintained within its thermodynamic stability zone (20-30°C, 40-60% RH), with no phase changes detected after five compression cycles at 10 kN force [4] [7].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7